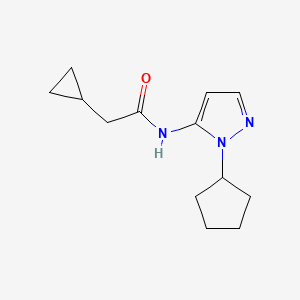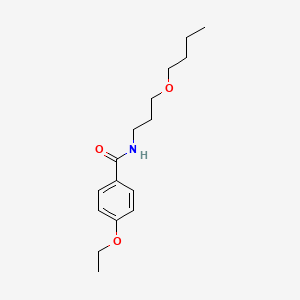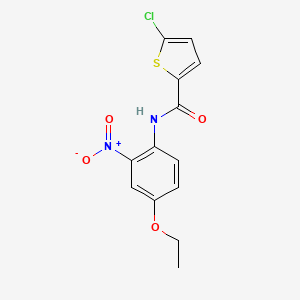
N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide, commonly known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Scientific Research Applications
CPP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Several studies have demonstrated that CPP can effectively block N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide receptors and prevent excitotoxicity, which is a pathological process that leads to neuronal damage and death. CPP has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, CPP has been investigated as a potential treatment for depression, anxiety, and schizophrenia, as these disorders have been linked to dysfunction in the glutamate system.
Mechanism of Action
CPP acts as a competitive antagonist of the N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide receptor by binding to the glycine site of the receptor. This binding prevents the binding of glycine and subsequently blocks the activation of the receptor by glutamate. By blocking the N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide receptor, CPP reduces the influx of calcium ions into the cell, which can prevent excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
CPP has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, CPP has been shown to improve cognitive function and memory in animal models. CPP has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in the brain. Furthermore, CPP has been shown to have analgesic effects and can reduce pain perception in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of CPP is its selectivity for the N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide receptor, which allows for precise modulation of the glutamate system. Additionally, CPP has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of CPP is its poor solubility in water, which can make it difficult to administer in vivo. Furthermore, CPP has a relatively short half-life, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several potential future directions for research on CPP. One area of interest is the development of more potent and selective N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-cyclopropylacetamide receptor antagonists based on the structure of CPP. Additionally, further investigation into the mechanisms underlying the neuroprotective and cognitive-enhancing effects of CPP could lead to the development of novel treatments for neurological and psychiatric disorders. Finally, the development of new methods for administering CPP, such as prodrugs or nanocarriers, could improve its efficacy as a therapeutic agent.
Synthesis Methods
The synthesis of CPP involves the reaction of 1-cyclopentyl-1H-pyrazole-5-carboxylic acid with cyclopropylamine, followed by the addition of acetic anhydride to yield CPP. This synthetic method has been optimized to achieve high yields and purity of CPP.
properties
IUPAC Name |
N-(2-cyclopentylpyrazol-3-yl)-2-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-13(9-10-5-6-10)15-12-7-8-14-16(12)11-3-1-2-4-11/h7-8,10-11H,1-6,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBRUMLZTNJFIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)NC(=O)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopentylpyrazol-3-yl)-2-cyclopropylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate](/img/structure/B5111113.png)
![4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine](/img/structure/B5111121.png)

![methyl 4-{[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]methyl}benzoate](/img/structure/B5111130.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5111133.png)
![N,2-dimethyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5111138.png)
![ethyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5111144.png)
![4,4,7-trimethyl-1-(methylthio)-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium iodide](/img/structure/B5111150.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-(hydrazinocarbonyl)vinyl]-3,4,5-trimethoxybenzamide](/img/structure/B5111153.png)
![diethyl [5-(2,3-dimethylphenoxy)pentyl]malonate](/img/structure/B5111159.png)
![4-ethoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5111178.png)
![1-[2-(2-furyl)benzyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5111196.png)
![2-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5111204.png)
